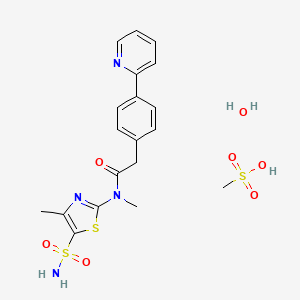

Pritelivir mesylate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1428321-10-1 |

|---|---|

Molecular Formula |

C19H24N4O7S3 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |

InChI Key |

QPIDAZSAUYNBAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Pritelivir mesylate hydrate molecular weight

An In-depth Technical Guide to the Molecular Properties of Pritelivir Mesylate Hydrate

This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a potent antiviral agent under investigation for the treatment of herpes simplex virus (HSV) infections. The document is intended for researchers, scientists, and professionals in the field of drug development, offering key data on its molecular weight and related properties.

Quantitative Molecular Data

Pritelivir has been synthesized in various forms, including the free base, a mesylate salt, and a hydrated mesylate salt. The molecular weight and formula differ for each form, as detailed in the table below. This information is crucial for accurate preparation of solutions, dosage calculations, and interpretation of experimental results.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pritelivir (free base) | C18H18N4O3S2 | 402.49[1][2][3][4] |

| Pritelivir Mesylate (anhydrous) | C19H22N4O6S3 | 498.59[5] or 498.6[6][7] |

| This compound | C19H24N4O7S3 | 516.61[][9][10] |

Mechanism of Action

Pritelivir is a first-in-class antiviral drug that acts as a helicase-primase inhibitor.[1][2][5] Unlike nucleoside analogues which target viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex, which is essential for the replication of the herpes simplex virus.[1][5] This complex is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary steps for DNA replication. By inhibiting this complex, pritelivir effectively halts viral replication. This novel mechanism of action makes it a promising candidate for the treatment of HSV infections, including those caused by strains resistant to other antiviral drugs.

Caption: Mechanism of action of Pritelivir in inhibiting HSV replication.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight of this compound are not publicly available in the cited literature. The reported molecular weights are based on standard analytical techniques performed during drug development and manufacturing, such as mass spectrometry and elemental analysis. These methods are fundamental in chemical characterization to confirm the identity, purity, and structure of a new chemical entity.

Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the ionized compound, providing a highly accurate molecular weight.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the compound. The experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its composition.

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. Pritelivir | Herpes Simplex Viruses | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pritelivir (AIC316) | Helicase-primase inhibitor | Probechem Biochemicals [probechem.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pritelivir (mesylate) - MedChem Express [bioscience.co.uk]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. labshake.com [labshake.com]

An In-depth Technical Guide on the Development History of Pritelivir (BAY 57-1293/AIC316)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the development history, mechanism of action, and preclinical/clinical data for Pritelivir, a novel antiviral agent. Pritelivir was initially developed under the code BAY 57-1293 and later as AIC316.

Introduction and Development History

Pritelivir (formerly BAY 57-1293 and AIC316) is a first-in-class antiviral drug belonging to the thiazolylamides, developed for the treatment of infections caused by Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1][2] Its development represents a significant advancement in anti-herpes therapy, offering a novel mechanism of action distinct from currently available nucleoside analogues like acyclovir.

The journey of Pritelivir began at Bayer, where it was discovered through systematic research as part of a high-throughput screening of approximately 420,000 compounds.[3][4] The initial hit underwent a lead optimization process, leading to the identification of BAY 57-1293 as a potent and promising candidate.[3][4] The project was later spun out to AiCuris Anti-infective Cures AG, which has since managed its clinical development.[2][5] Pritelivir has progressed through Phase I, II, and is currently in Phase III clinical trials for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients.[1][2] The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation in 2017 and Breakthrough Therapy designation in 2020.[1]

Mechanism of Action

Pritelivir exerts its antiviral effect by inhibiting the viral helicase-primase complex, an essential enzyme for HSV replication.[1][6][7] This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[1] By directly inhibiting the ATPase activity of this complex, Pritelivir prevents the unwinding of the viral DNA and the synthesis of RNA primers, which are crucial steps for the initiation of viral DNA replication.[6][7]

A key advantage of this mechanism is that Pritelivir does not require activation by viral enzymes, such as thymidine kinase, which is the case for nucleoside analogues.[2][8] This makes it effective against acyclovir-resistant HSV strains, which often have mutations in the thymidine kinase gene.[3][6]

Signaling Pathway Diagram

Caption: Mechanism of action of Pritelivir in inhibiting the HSV helicase-primase complex.

Quantitative Data

Table 1: In Vitro Activity of Pritelivir (BAY 57-1293)

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC₅₀ | HSV-1 | Vero | 20 nM | [9] |

| IC₅₀ | HSV-2 | Vero | 20 nM | [9] |

| IC₅₀ | Acyclovir-resistant HSV-1 | - | 20 nM | [6] |

| IC₅₀ (ATPase activity) | HSV-1 Helicase-Primase | - | 30 nM | [9] |

| Selectivity Index | HSV-1 | Vero | 2,500 | [9] |

Table 2: In Vivo Efficacy of Pritelivir (BAY 57-1293) in Animal Models

| Animal Model | Virus | Route of Administration | ED₅₀ | Reference |

| Murine lethal challenge | HSV-1 | Oral (t.i.d.) | 0.5 mg/kg | [9] |

| Murine lethal challenge | HSV-2 | Oral (t.i.d.) | 0.5 mg/kg | [9] |

| Rat lethal challenge | HSV-1 | Oral | 0.5 mg/kg | [10] |

| Murine zosteriform spread | HSV-2 | Topical (2%) | - | [9] |

| Murine ocular herpes | HSV-1 | Topical (eyedrops) | - | [9] |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A detailed protocol for determining the in vitro antiviral activity of Pritelivir can be summarized as follows:

-

Cell Culture: Vero cells (or another suitable host cell line) are seeded in multi-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2 to produce a countable number of plaques.

-

Compound Application: Serial dilutions of Pritelivir are added to the culture medium immediately after infection. A no-drug control and a positive control (e.g., acyclovir) are included.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC₅₀ Determination: The concentration of Pritelivir that inhibits plaque formation by 50% (IC₅₀) compared to the no-drug control is calculated using regression analysis.

Experimental Workflow Diagram

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. vax-before-travel.com [vax-before-travel.com]

- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Letermovir - Wikipedia [en.wikipedia.org]

- 6. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. caymanchem.com [caymanchem.com]

Thiazolylamide Antivirals: A Technical Guide to a Broad-Spectrum Host-Directed Therapeutic Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolylamide class of compounds, exemplified by the repurposed drug nitazoxanide, has emerged as a significant area of interest in the quest for broad-spectrum antiviral agents. Unlike traditional antivirals that target specific viral enzymes, thiazolylamides primarily exert their effect through the modulation of host cellular pathways, a mechanism that offers a higher barrier to the development of viral resistance. This technical guide provides an in-depth overview of the core attributes of thiazolylamide antiviral compounds, including their mechanism of action, structure-activity relationships, and a summary of their in vitro efficacy. Detailed experimental protocols for the evaluation of these compounds are also presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Introduction

Thiazolylamide derivatives, with nitazoxanide being the most studied prototype, are small molecules characterized by a core thiazole ring linked to a substituted benzamide.[1][2] Initially developed as an antiprotozoal agent, nitazoxanide and its active metabolite, tizoxanide, have demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[3][4] This broad-spectrum efficacy is attributed to their unique host-directed mechanism of action, which involves the disruption of post-translational processing of viral glycoproteins and the modulation of host innate immune responses.[3][5] This guide delves into the technical details of this promising class of antiviral compounds.

Mechanism of Action

The antiviral mechanism of thiazolylamides is multifaceted and primarily targets host cell processes that are essential for viral replication. This host-centric approach is a key advantage, as it is less susceptible to the high mutation rates of viral proteins that often lead to drug resistance.[5]

Interference with Viral Glycoprotein Maturation

A primary mechanism of action for thiazolylamides is the disruption of the proper folding and maturation of viral glycoproteins.[3][6] This was notably observed in studies with the influenza virus, where nitazoxanide was found to selectively block the maturation of viral hemagglutinin (HA).[3] The compound appears to act at a post-translational level, preceding the acquisition of endoglycosidase H resistance, which impairs the intracellular trafficking of HA to the host cell plasma membrane.[3] This disruption prevents the correct assembly and release of new, infectious viral particles.[3] This effect is thought to be mediated through the inhibition of host enzymes in the endoplasmic reticulum, such as protein disulfide isomerase (PDI).[5]

Modulation of Host Signaling Pathways

Thiazolylamides have been shown to modulate several host signaling pathways, thereby enhancing the host's antiviral state.

-

Interferon Pathway Activation: Nitazoxanide can activate the interferon pathway, a critical component of the innate immune response to viral infections.[3][7] This leads to the increased production of interferon-stimulated genes (ISGs), which encode for proteins that inhibit various stages of viral replication.[3][7] Specifically, nitazoxanide has been shown to enhance signaling downstream of RIG-I-like receptors (RLRs) and increase the activity of key transcription factors like IRF3.[7]

-

Modulation of Inflammatory Responses: These compounds can also modulate the production of cytokines and chemokines, which can help to control the inflammatory response associated with viral infections.[3][5] For instance, nitazoxanide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[5] It can also suppress inflammatory pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[5]

Interference with Viroplasm Formation

In the context of rotavirus infection, thiazolylamides have been demonstrated to inhibit viral replication by interfering with the formation of viroplasms.[8][9][10][11] Viroplasms are cytoplasmic inclusion bodies that serve as the sites for viral genome replication and assembly. Thiazolylamides appear to disrupt the interaction between the non-structural proteins NSP2 and NSP5, which are essential for viroplasm formation.[8] This leads to a reduction in the size and altered architecture of viroplasms, ultimately decreasing the production of viral dsRNA.[8]

Quantitative Antiviral Activity

The following tables summarize the in vitro antiviral activity of nitazoxanide, its active metabolite tizoxanide, and selected second-generation thiazolylamide derivatives against a range of viruses. The data is presented as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

Table 1: Antiviral Activity of Nitazoxanide and Tizoxanide

| Virus | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Influenza A (H1N1) | Nitazoxanide | MDCK | 1.3 - 4.1 | >100 | >24.4 - >76.9 | [12] |

| Influenza A (H1N1) | Tizoxanide | MDCK | ~1 | >100 | >100 | [3] |

| Human Coronavirus (HCoV-229E) | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL | >50 µg/mL | >333 - >1000 | [6] |

| Human Coronavirus (HCoV-OC43) | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL | >50 µg/mL | >333 - >1000 | [6] |

| SARS-CoV-2 | Nitazoxanide | Vero E6 | 2.12 | >100 | >47.2 | [6] |

| Ebola Virus | Nitazoxanide | Huh7 | ~2.5 | >50 | >20 | [7] |

Table 2: Antiviral Activity of Second-Generation Thiazolylamides against Influenza A Virus (H1N1) in MDCK Cells

| Compound ID | R4 Substituent | R5 Substituent | IC50 (µM) | Reference(s) |

| 1 | H | H | 1.3 - 4.1 | [12] |

| Analog 1 | 4'-ethylsulfonyl | H | 0.14 | [13] |

| Analog 2 | 4'-fluoro | H | 2.5 | [14][15] |

| Analog 3 | 4'-chloro | H | 1.0 | [14][15] |

| Analog 4 | 4'-bromo | H | 0.8 | [14][15] |

| Analog 5 | 4'-methyl | H | 5.0 | [14][15] |

| 4a | - | - | 0.62 | [16] |

| 4d | - | - | 0.16 | [16] |

Note: The specific structures of compounds 4a and 4d were not fully detailed in the provided search results, hence the placeholder.

Structure-Activity Relationships (SAR)

The development of second-generation thiazolylamides has provided insights into the structure-activity relationships of this class of compounds. Key observations include:

-

Modifications at the 5-position of the thiazole ring: Replacing the nitro group of nitazoxanide with a non-reducible group can eliminate the compound's activity against anaerobic bacteria while retaining its broad-spectrum antiviral activity.[1] This is advantageous for developing purely antiviral agents with a reduced impact on the gut microbiome.

-

Substitutions on the salicylamide ring: The nature of the substituent on the phenyl ring of the salicylamide moiety significantly influences antiviral potency. For instance, against influenza A virus, a 4'-ethylsulfonyl substitution resulted in the most potent analogue with an IC50 of 0.14 µM.[13] Halogen substitutions at the 4'-position (fluoro, chloro, bromo) also demonstrated good activity.[14][15]

-

Amide nitrogen substitutions: Introduction of substituents on the amide nitrogen atom has been explored, with results suggesting that larger groups may not be conducive to improved activity.[16]

-

Hydroxyl group modifications: The antiviral activity of nitazoxanide and tizoxanide are comparable, suggesting that the hydroxyl group is a key site for structural optimization. Introducing flexible side chain substituents at this position has been shown to increase antiviral activity.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of thiazolylamide antiviral compounds.

Virus Yield Reduction Assay (for Influenza Virus)

This assay is used to quantify the inhibitory effect of a compound on the production of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Influenza virus stock (e.g., A/PuertoRico/8/1934(H1N1))

-

Thiazolylamide compounds dissolved in dimethyl sulfoxide (DMSO)

-

Trypsin-TPCK

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution

-

Formaldehyde

Procedure:

-

Seed MDCK cells in 12-well plates and grow to confluence.

-

Wash the cell monolayers with PBS.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add DMEM containing 1 µg/mL TPCK-trypsin and varying concentrations of the thiazolylamide compound or DMSO as a vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the supernatants and perform a plaque assay or a hemagglutination (HA) assay to determine the virus titer.[17][18]

-

For the plaque assay, serially dilute the supernatants and infect fresh MDCK cell monolayers. After a 1-hour adsorption period, overlay the cells with a medium containing agarose.

-

After 72 hours of incubation, fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

-

Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration and the control. The percent inhibition is calculated relative to the vehicle control.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the viability of cells and determine the cytotoxic concentration of the test compounds.[19][20][21][22]

Materials:

-

Cell line of interest (e.g., MDCK, Vero E6, Huh7)

-

Complete growth medium

-

Thiazolylamide compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the thiazolylamide compound or DMSO as a control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined as the concentration that reduces cell viability by 50%.

Analysis of Viroplasm Formation (for Rotavirus)

This immunofluorescence-based assay is used to visualize and assess the effect of compounds on the formation of rotavirus viroplasms.[8][11]

Materials:

-

MA104 cells

-

Rotavirus stock (e.g., SA11 strain)

-

Thiazolylamide compounds

-

Coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% bovine serum albumin in PBS)

-

Primary antibody against a viroplasm protein (e.g., anti-NSP2 or anti-NSP5)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed MA104 cells on coverslips in a 24-well plate and grow to confluence.

-

Infect the cells with rotavirus at a specific MOI.

-

After a 1-hour adsorption period, add fresh medium containing the thiazolylamide compound or DMSO.

-

At different times post-infection (e.g., 4, 6, 8 hours), fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the viroplasms and cell nuclei using a fluorescence microscope. The number and size of viroplasms can be quantified using image analysis software.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by thiazolylamide compounds.

References

- 1. Thiazolides: a new class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 7. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of viroplasm formation during the early stages of rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etd.iisc.ac.in [etd.iisc.ac.in]

- 10. Characterization of viroplasm-like structures by co-expression of NSP5 and NSP2 across rotavirus species A to J - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viroplasms: Assembly and Functions of Rotavirus Replication Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Second-generation nitazoxanide derivatives: thiazolides are effective inhibitors of the influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]

- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Pritelivir Mesylate Hydrate: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir is an investigational antiviral drug from the chemical class of thiazolylamides, being developed for the treatment of herpes simplex virus (HSV) infections. It is a first-in-class helicase-primase inhibitor, offering a novel mechanism of action that differs from currently available nucleoside analogues.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of pritelivir mesylate hydrate, the salt form selected for pharmaceutical development. The information presented is intended to support research, development, and formulation activities.

Physicochemical Properties

This compound was selected for development due to its improved profile in terms of stability, excipient compatibility, and an optimized in vitro dissolution profile.[3][4] Key physicochemical data are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₄N₄O₇S₃ | [5][6][7] |

| Molecular Weight | 516.61 g/mol | [5][6][7] |

| CAS Number | 1428321-10-1 | [5][6][8] |

| Appearance | Solid powder | [7] |

| Synonyms | AIC316 mesylate hydrate, BAY 57-1293 mesylate hydrate | [5][7][8] |

Table 2: pKa and Solubility of Pritelivir and its Mesylate Salt

| Property | Value | Conditions | Source |

| Strongest Acidic pKa | 8.58 (amino group) | Not specified | [9] |

| Strongest Basic pKa | 4.42 (pyridine group) | Not specified | [9] |

| Pritelivir Free Base Solubility in Water | Below Limit of Quantification (BLOQ) | Not specified | [9] |

| Pritelivir Mesylate Salt Solubility in Water | 1.2 mg/mL | Not specified | [9] |

| Pritelivir Mesylate Salt Solubility | High solubility below pH 3 | pH-dependent | [8] |

| Pritelivir Mesylate Salt Solubility | Poor solubility at neutral pH | pH-dependent | [8] |

| Solubility in DMSO | ≥ 100 mg/mL (193.57 mM) | In vitro | |

| Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) | Not specified | [10] |

Table 3: Polymorphism and Particle Size of Pritelivir Mesylate Monohydrate

| Property | Value | Source |

| Selected Crystalline Form | Mesylate monohydrate | [3][4] |

| Crystal System | Triclinic | [9] |

| Space Group | P-1 | [9] |

| Particle Size Distribution (Non-micronized) | D(0.1): 45.5 μm, D(0.5): 114.7 μm, D(0.9): 226.4 μm | [9] |

| Particle Size Distribution (Micronized) | D(0.1): 1.6 μm, D(0.5): 7.4 μm, D(0.9): 35.0 μm | [9] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section describes the general methodologies typically employed for determining the key physicochemical properties of pharmaceutical compounds.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is likely determined using the conventional shake-flask method, a standard technique in pharmaceutical sciences.

-

Preparation: An excess amount of the solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of pritelivir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of pritelivir are likely determined by potentiometric titration.

-

Sample Preparation: A precisely weighed amount of pritelivir is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Analysis: The titration curve (pH versus volume of titrant added) is generated. The pKa values are determined from the inflection points of the curve, which correspond to the pH at which 50% of the ionizable group is protonated or deprotonated. Specialized software is often used to analyze the titration data and calculate the pKa values.

Polymorphism Characterization

A combination of techniques is used to identify and characterize the different solid forms of a pharmaceutical compound.

-

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. The sample is irradiated with X-rays, and the resulting diffraction pattern, which is unique to a specific crystal lattice, is recorded. Different polymorphs will produce distinct XRPD patterns.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. Different polymorphs will exhibit different melting points and may show characteristic endothermic or exothermic transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents in the crystal lattice, which is crucial for identifying hydrates and solvates.

-

Hot-Stage Microscopy (HSM): HSM allows for the visual observation of a sample as it is heated. It can be used to observe melting, recrystallization, and other phase transitions, providing complementary information to DSC.

Visualizations

Mechanism of Action: Inhibition of HSV Helicase-Primase Complex

Pritelivir exerts its antiviral activity by inhibiting the herpes simplex virus helicase-primase complex. This complex is essential for viral DNA replication and is composed of three viral proteins: UL5 (helicase), UL8 (scaffold protein), and UL52 (primase).[2][11] By binding to this complex, pritelivir prevents the unwinding of the viral DNA, thereby halting the replication process.[12] This mechanism is distinct from that of nucleoside analogues, which target the viral DNA polymerase.[2][11]

Caption: Mechanism of action of pritelivir on the HSV helicase-primase complex.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new pharmaceutical salt form like this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Pritelivir - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. ijcpa.in [ijcpa.in]

- 8. shimadzu.com [shimadzu.com]

- 9. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thermalsupport.com [thermalsupport.com]

Pritelivir Mesylate Hydrate: A Technical Guide on the Novel Helicase-Primase Inhibitor for HSV-1 and HSV-2

Abstract

Pritelivir is a first-in-class antiviral agent of the thiazolylamide class that offers a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections.[1][2] By directly inhibiting the viral helicase-primase complex, Pritelivir provides a crucial alternative to traditional nucleoside analogues, which target the viral DNA polymerase.[3][4] This distinct mechanism makes it highly effective against both HSV-1 and HSV-2, including strains resistant to acyclovir and other standard-of-care therapies.[5][6] Preclinical studies have demonstrated superior potency over existing treatments in various animal models.[1][3] Clinically, Pritelivir has shown significant efficacy in reducing viral shedding in immunocompetent individuals and, most notably, has achieved superior lesion healing in immunocompromised patients with acyclovir-resistant infections in a pivotal Phase 3 trial.[5][7][8] This technical guide provides an in-depth overview of Pritelivir mesylate hydrate, detailing its mechanism of action, preclinical and clinical data, resistance profile, and key experimental methodologies for its evaluation.

Introduction

Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are responsible for lifelong infections causing a range of clinical manifestations from oral and genital lesions to more severe, disseminated disease, particularly in immunocompromised populations.[5][9] For decades, the primary treatment modality has been nucleoside analogues such as acyclovir, valacyclovir, and famciclovir.[1] These drugs are pro-drugs that require activation by the viral thymidine kinase and subsequently inhibit the viral DNA polymerase.[6] However, the emergence of resistance, especially in immunocompromised patients, presents a significant clinical challenge, often leading to refractory infections with limited treatment options.[3][10]

Pritelivir (formerly BAY 57-1293 or AIC316) represents a paradigm shift in HSV therapy.[2][3] It is a direct-acting antiviral that does not require viral enzyme activation and targets the helicase-primase complex, an essential component of the HSV replication machinery distinct from the DNA polymerase.[5][9] This guide consolidates the technical data on this compound, the stable salt form selected for clinical development due to its favorable physicochemical properties.[3][11]

Mechanism of Action

The replication of the HSV genome is a complex process initiated by the unwinding of the double-stranded viral DNA at an origin of replication. This crucial step is performed by the helicase-primase complex, a heterotrimer composed of three essential viral proteins:

-

UL5: The helicase, which unwinds the DNA.

-

UL52: The primase, which synthesizes short RNA primers required to initiate DNA synthesis.

-

UL8: A scaffold protein that facilitates the complex's function.[6][12]

Pritelivir directly targets this complex, binding simultaneously to the UL5 helicase and UL52 primase components.[1] This action effectively "freezes" the complex, preventing the unwinding of viral DNA and the synthesis of RNA primers.[1][7] Consequently, viral DNA replication is halted at a very early stage, suppressing the expression of early and late viral genes.[1] Unlike nucleoside analogues, which act later by terminating the growing DNA chain, Pritelivir's mechanism is upstream, providing a fundamentally different point of intervention.[3] This distinction is the basis for its activity against nucleoside-resistant HSV strains.[4]

Preclinical Development

Pritelivir's development was guided by extensive preclinical studies that established its superior potency and efficacy compared to existing antivirals.

In Vitro Efficacy

Pritelivir demonstrates potent activity against both HSV-1 and HSV-2 in cell culture, including against strains with mutations conferring resistance to acyclovir.[1]

| Parameter | HSV-1 | HSV-2 | Acyclovir-Resistant HSV | Reference |

| IC50 | 0.02 µM | - | - | [12] |

| Activity | Potent | Potent | Active, no cross-resistance | [1][6] |

Table 1: Summary of In Vitro Activity of Pritelivir.

In Vivo Efficacy

Animal models were critical in demonstrating the in vivo potential of Pritelivir. Studies in mice and guinea pigs consistently showed a significant therapeutic advantage over valacyclovir and acyclovir.

| Model | Species | Pritelivir Dose | Comparator Dose | Key Finding | Reference |

| Lethal Challenge (HSV-1) | Mouse | ED50: 0.5 mg/kg | Acyclovir ED50: 22 mg/kg | Pritelivir is >40x more potent than Acyclovir. | [1][3] |

| Lethal Challenge (HSV-2) | Mouse | ED50: 0.5 mg/kg | Valacyclovir ED50: 14 mg/kg | Pritelivir is >25x more potent than Valacyclovir. | [1][3] |

| Genital Herpes (HSV-2) | Guinea Pig | 20 mg/kg b.i.d. | Valacyclovir 150 mg/kg b.i.d. | Halved time to disease resolution (14 to 7 days) vs. minor reduction for Valacyclovir (14 to 12 days) in delayed treatment. | [1][3] |

| Recurrence (HSV-2) | Guinea Pig | 20-30 mg/kg b.i.d. | Valacyclovir 150 mg/kg b.i.d. | Significantly lower recurrence rates (0.3-0.4) compared to Valacyclovir (0.9) and control (1.0). | [1][3] |

| Skin Infection (HSV-1) | Mouse | 10 mg/kg q.d. | - | Complete suppression of infection signs. | [2][13] |

Table 2: In Vivo Efficacy of Pritelivir in Key Animal Models.

Pharmacokinetics and Safety Pharmacology

Pritelivir exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and a long plasma half-life of approximately 80 hours, which supports once-daily dosing.[7][10][14] Safety pharmacology studies investigated its potential for off-target effects. The 50% inhibitory concentration for hERG potassium channels was approximately 160 µM, over 100-fold higher than therapeutic plasma concentrations, indicating a low risk of cardiac effects.[1] Pritelivir was also found to be non-genotoxic in standard assays.[1]

Clinical Development

Clinical trials have confirmed the potent antiviral activity of Pritelivir in humans, both in immunocompetent individuals with genital herpes and in immunocompromised patients with difficult-to-treat resistant infections.

Phase 2 Studies in Immunocompetent Adults

A Phase 2 dose-finding study in adults with recurrent genital herpes demonstrated a clear dose-dependent effect of Pritelivir on HSV-2 shedding.

| Daily Dose | Key Outcome | Finding | Reference |

| 5 mg | Viral Shedding Rate | Reduction | [7] |

| 25 mg | Viral Shedding Rate | Greater Reduction | [7] |

| 75 mg | Viral Shedding Rate | Pronounced Reduction; viral load and episode duration decreased. | [7] |

| 100 mg | Comparison vs. Valacyclovir | Percentage of swabs with HSV detected was significantly lower with Pritelivir (2.4%) than with Valacyclovir (5.3%). | [14] |

Table 3: Key Results from Phase 2 Clinical Trials in Immunocompetent Adults.

Phase 3 PRIOH-1 Study in Immunocompromised Patients

The pivotal PRIOH-1 trial (NCT03073967) evaluated Pritelivir in its primary target population: immunocompromised individuals with acyclovir-resistant mucocutaneous HSV infections.[5][8] This open-label, comparative trial demonstrated the superiority of Pritelivir over standard-of-care (SoC) treatments selected by investigators, which included foscarnet and cidofovir.[4][15]

| Parameter | Pritelivir Arm | Standard-of-Care (SoC) Arm | p-value | Reference |

| Primary Endpoint: Lesion Healing (up to 28 days) | Superior | Inferior | p=0.0047 | [4][5][8] |

| Secondary Endpoint: Lesion Healing (up to 42 days) | Superior | Inferior | p<0.0001 | [4][5][8] |

| Dosage Regimen | 400 mg loading dose, then 100 mg daily | Investigator's Choice (e.g., foscarnet, cidofovir) | - | [5][8] |

| Safety | Favorable safety profile, well-tolerated as an oral therapy. | SoC treatments often require IV infusion and are associated with toxicities (e.g., nephrotoxicity). | - | [4][5] |

Table 4: Key Efficacy and Safety Outcomes from the Phase 3 PRIOH-1 Trial.

Resistance Profile

Resistance to Pritelivir is associated with specific amino acid substitutions in the viral genes that encode its target.[1]

-

Genetic Basis: Mutations are primarily located in the UL5 (helicase) gene and, less commonly, at a single locus in the UL52 (primase) gene .[1][6]

-

No Cross-Resistance: As the mechanism of action is distinct, mutations that confer resistance to nucleoside analogues (in the thymidine kinase or DNA polymerase genes) do not affect Pritelivir's efficacy.[1][3]

-

Combination Therapy: Preclinical data suggest that combining Pritelivir with a DNA polymerase inhibitor (like acyclovir or foscarnet) can suppress the emergence of drug resistance, indicating a potential strategy for future treatment paradigms.[16]

Key Experimental Protocols

The evaluation of Pritelivir's efficacy has relied on established and rigorous experimental models.

Protocol 1: Murine Lethal Challenge Model

This model assesses the ability of an antiviral compound to prevent mortality following a high-dose viral infection.

-

Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.[1][3]

-

Treatment: Oral administration of Pritelivir or a comparator (e.g., acyclovir) is initiated 6 hours post-infection and continued for 5 consecutive days (e.g., twice or three times daily).[1][3] For delayed-treatment studies, therapy begins 72 hours post-infection to mimic a clinical scenario.[1][3]

-

Endpoint: The primary endpoint is the 3-week survival rate.[1][3]

-

Analysis: Data are used to calculate the Effective Dose 50 (ED50), the dose at which 50% of infected animals survive.[1][3]

Protocol 2: Guinea Pig Model of Genital Herpes

This model is valuable for studying genital lesion development and recurrence patterns, which closely resemble human disease.

-

Animal Model: Female Hartley guinea pigs (n=10 per group).[1][3]

-

Infection: Animals are infected intravaginally with HSV-2.[1][3]

-

Treatment: Oral drug administration (e.g., Pritelivir 20 mg/kg b.i.d.) is initiated at a set time post-infection (e.g., day 0 for early treatment, day 4 for delayed treatment) and continued for a defined period (e.g., 10 days).[1][3]

-

Endpoints:

Protocol 3: Clinical Viral Load Quantification via qPCR

Quantitative PCR is the gold standard for measuring HSV viral load from clinical samples, serving as a key endpoint in clinical trials to assess antiviral activity.[7][17]

-

Sample Collection: Patients perform daily self-collection of genital swabs.[7][18] Swabs are placed in a transport medium.

-

DNA Extraction: Viral DNA is extracted from the swab sample in a laboratory setting.[17]

-

Quantitative PCR (qPCR): The extracted DNA is subjected to a qPCR assay using specific primers and probes that target a conserved region of the HSV genome.[17][19] The assay amplifies the target DNA, and fluorescence is measured in real-time.

-

Quantification: The amount of viral DNA is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve of known DNA concentrations.[19]

-

Reporting: Results are typically reported as HSV DNA copies per milliliter (copies/mL).[19]

Conclusion

This compound is a potent, orally bioavailable antiviral that represents a significant advancement in the treatment of HSV-1 and HSV-2 infections. Its novel mechanism of action, targeting the viral helicase-primase complex, confers a high barrier to resistance and ensures activity against strains resistant to current standard-of-care nucleoside analogues.[1][3][4] The robust preclinical data and compelling clinical trial results, particularly the superior efficacy demonstrated in immunocompromised patients with refractory HSV, position Pritelivir as a much-needed therapeutic option for a vulnerable patient population.[5][8] Its favorable safety profile and convenient once-daily oral dosing further enhance its clinical utility, promising to redefine the treatment landscape for severe and resistant HSV infections.[4][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eatg.org [eatg.org]

- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. contagionlive.com [contagionlive.com]

- 9. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]

- 10. Pritelivir for the Treatment of Nucleoside Analogue-Resistant Orolabial Herpes Simplex Virus 2 in a Person Living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vax-before-travel.com [vax-before-travel.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. droracle.ai [droracle.ai]

- 18. Herpes simplex virus-2 dynamics as a probe to measure the extremely rapid and spatially localized tissue-resident T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Viral loads of herpes simplex virus in clinical samples--a 5-year retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fiercebiotech.com [fiercebiotech.com]

Preclinical Pharmacology of Pritelivir Mesylate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pritelivir is an investigational antiviral drug belonging to a novel class of helicase-primase inhibitors, demonstrating potent activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).[1][2] Developed by AiCuris Anti-infective Cures AG, pritelivir offers a distinct mechanism of action compared to traditional nucleoside analogues, making it a promising candidate for the treatment of HSV infections, particularly in cases of acyclovir resistance.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of pritelivir mesylate hydrate, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction

Herpes simplex virus infections are a significant global health concern, with current treatments primarily relying on nucleoside analogues like acyclovir.[1] However, the emergence of drug-resistant strains, particularly in immunocompromised patients, necessitates the development of new therapeutic agents with novel mechanisms of action.[1][5] Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class helicase-primase inhibitor that directly targets the viral replication machinery, offering a new strategy to combat HSV.[1][2] This document collates the essential preclinical data that forms the basis for its ongoing clinical development.

Mechanism of Action

Pritelivir exerts its antiviral effect by inhibiting the HSV helicase-primase complex, which is essential for viral DNA replication.[3] This complex, composed of the UL5 (helicase), UL52 (primase), and UL8 (scaffold protein) gene products, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA polymerase.[1][6] By binding to this complex, pritelivir effectively halts the replication process.[3] A key advantage of this mechanism is that pritelivir does not require activation by viral enzymes, such as thymidine kinase, which is a common site for resistance mutations to nucleoside analogues.[2][7] This allows pritelivir to remain active against acyclovir-resistant HSV strains.[6][8]

In Vitro Antiviral Activity

Pritelivir has demonstrated potent and selective activity against both HSV-1 and HSV-2 in cell culture. Its efficacy is maintained against a broad range of clinical isolates, including those resistant to acyclovir.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | HSV-1 & HSV-2 | Vero cells | 0.02 µM | [9][10][11][] |

| CC50 | Various cell types | (liver, heart muscle, kidney, macrophages, monocytes, T lymphocytes, fibroblasts, and neuronal cells) | >160 µM | [5] |

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: Vero (African green monkey kidney) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2 to produce a countable number of plaques.

-

Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of pritelivir.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits plaque formation by 50% compared to the untreated virus control, is calculated.

In Vivo Efficacy in Animal Models

The antiviral efficacy of pritelivir has been evaluated in several preclinical animal models of HSV infection, consistently demonstrating superior or comparable activity to standard-of-care treatments.

Murine Models

Table 2: Efficacy of Pritelivir in Murine Models of HSV Infection

| Model | Virus Strain | Treatment Regimen | Key Findings | Reference |

| Lethal Challenge | HSV-1 | 0.5 mg/kg, oral, 3x daily for 5 days | ED50: 0.5 mg/kg | [5][6] |

| Lethal Challenge | HSV-2 | 0.5 mg/kg, oral, 3x daily for 5 days | ED50: 0.5 mg/kg | [5][6] |

| Skin Infection | HSV-1 | 15 mg/kg, oral or IP, 1x daily for 4 days | Prevented lesion development and reduced viral titers | [5][6] |

| Herpes Simplex Encephalitis | HSV-1 (E-377) | 0.3-30 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly reduced mortality (P < 0.001) | [7][8][13] |

| Herpes Simplex Encephalitis | Acyclovir-resistant HSV-1 (11360) | 1-3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly increased survival (P < 0.005) | [7][8][13] |

| Herpes Simplex Encephalitis | HSV-2 (MS) | >0.3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly increased survival (P < 0.005) | [7][8][13] |

| Herpes Simplex Encephalitis | Acyclovir-resistant HSV-2 (12247) | 1-3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly improved survival (P < 0.0001) | [7][8][13] |

Experimental Protocol: Murine Lethal Challenge Model

-

Animal Model: Female BALB/c mice are used.

-

Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.

-

Treatment: Oral administration of pritelivir or a vehicle control is initiated 6 hours post-infection and continued for 5 consecutive days.

-

Endpoint: The primary endpoint is the survival rate over a 3-week observation period.

-

Data Analysis: The ED50, the dose at which 50% of the infected animals survive, is determined.[5][6]

Guinea Pig Model

Table 3: Efficacy of Pritelivir in the Guinea Pig Model of Genital Herpes

| Virus Strain | Treatment Regimen | Key Findings | Reference |

| HSV-2 | 20 mg/kg, oral, 2x daily for 10 days (delayed treatment) | Significant reduction in lesion scores compared to valacyclovir (150 mg/kg) | [5][6] |

Experimental Protocol: Guinea Pig Genital Herpes Model

-

Animal Model: Female Hartley guinea pigs are used.

-

Infection: Animals are infected intravaginally with HSV-2.

-

Treatment: Oral treatment with pritelivir or a comparator (e.g., valacyclovir) is initiated, in some studies with a delay to mimic the clinical setting.

-

Endpoint: The primary endpoint is the scoring of genital lesions over the course of the infection.

-

Data Analysis: Lesion scores are compared between treatment groups.

Preclinical Pharmacokinetics

Pritelivir exhibits favorable pharmacokinetic properties across several animal species, supporting its potential for once-daily oral dosing in humans.

Table 4: Pharmacokinetic Parameters of Pritelivir in Different Species

| Species | Oral Bioavailability (%) | Half-life (t1/2) (hours) | Reference |

| Rat | 65 | 5-10 | [5][6] |

| Dog | 83 | 22-39 | [5][6] |

| Monkey | 63 | 30 | [5][6] |

Pharmacokinetic studies in mice have also demonstrated that pritelivir crosses the blood-brain barrier, achieving concentrations in the brain that are dose-dependent.[7][13] This is a crucial finding for its potential use in treating herpes simplex encephalitis.[7][13]

Toxicology and Safety Pharmacology

Preclinical safety evaluations have indicated a favorable profile for pritelivir.

-

Genotoxicity: Pritelivir free base and its mesylate monohydrate form were found to be non-genotoxic in a standard battery of in vitro assays, including bacterial reversion and mammalian cell chromosome aberration tests.[5][6]

-

hERG Channel Inhibition: Pritelivir showed a 50% inhibitory concentration (IC50) of approximately 160 µM on the hERG potassium channel, which is over 100-fold higher than the maximum observed plasma concentrations at therapeutic doses, suggesting a low risk of cardiac-related adverse effects.[5]

-

Selectivity: The drug did not inhibit human nuclear or mitochondrial helicases, underscoring its selectivity for the viral target.[5]

-

Carbonic Anhydrase Inhibition: Pritelivir is an in vitro inhibitor of human carbonic anhydrases, with Ki values ranging from 12.8 to 474.0 nM against various isoforms.[5][6] The clinical relevance of this finding is under evaluation.

Resistance Profile

Resistance to pritelivir can be induced in vitro through serial passage of the virus in the presence of the drug.[5][14] The identified resistance-conferring mutations are primarily located in the UL5 gene (helicase) and at a single locus in the UL52 gene (primase).[5][6][14] Importantly, HSV strains with mutations conferring resistance to nucleoside analogues (in the thymidine kinase or DNA polymerase genes) remain fully susceptible to pritelivir.[6][8] Furthermore, combination therapy of pritelivir with acyclovir or foscarnet has been shown to suppress the evolution of drug resistance in vitro.[15]

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for HSV infections. Its unique mechanism of action, potent in vitro and in vivo activity against both wild-type and acyclovir-resistant HSV, and favorable pharmacokinetic and safety profiles position it as a valuable potential addition to the antiherpetic armamentarium. The findings from these preclinical studies have paved the way for the ongoing clinical trials that will ultimately determine its role in managing herpes simplex virus infections in humans.

References

- 1. Pritelivir - Wikipedia [en.wikipedia.org]

- 2. vax-before-travel.com [vax-before-travel.com]

- 3. What is Pritelivir used for? [synapse.patsnap.com]

- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Pritelivir Mesylate Hydrate: A Technical Guide to a Novel Treatment for Acyclovir-Resistant Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes simplex virus (HSV) infections remain a significant global health concern, with the emergence of acyclovir-resistant strains posing a considerable challenge, particularly in immunocompromised patient populations. Pritelivir, a first-in-class helicase-primase inhibitor, represents a paradigm shift in the management of these difficult-to-treat infections. Unlike traditional nucleoside analogues that target the viral DNA polymerase, pritelivir employs a distinct mechanism of action, offering a promising therapeutic alternative. This technical guide provides an in-depth overview of pritelivir mesylate hydrate, focusing on its mechanism of action, preclinical and clinical efficacy, resistance profile, and the experimental methodologies underpinning its development.

Chemical and Physical Properties

This compound is the salt form of the active compound pritelivir, selected for its favorable physicochemical properties for pharmaceutical development.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | BAY 57-1293 mesylate hydrate; AIC316 mesylate hydrate |

| Molecular Formula | C₁₉H₂₄N₄O₇S₃ |

| Molecular Weight | 516.61 g/mol |

| Appearance | Solid powder |

| Purity | ≥95% |

| Mechanism of Action | Inhibitor of the viral helicase-primase complex |

Mechanism of Action

Pritelivir exerts its antiviral activity by targeting the HSV helicase-primase complex, a heterotrimeric enzyme essential for viral DNA replication. This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a cofactor). The helicase unwinds the double-stranded viral DNA, while the primase synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.

Pritelivir binds to a pocket within the helicase-primase complex, effectively locking it in an inactive conformation. This prevents the unwinding of the viral DNA and the synthesis of RNA primers, thereby halting viral replication at a very early stage. This mechanism is fundamentally different from that of acyclovir and other nucleoside analogues, which act as chain terminators during DNA elongation by the viral DNA polymerase.

Preclinical Efficacy

In Vitro Studies

Pritelivir has demonstrated potent in vitro activity against both HSV-1 and HSV-2, including strains resistant to acyclovir.

| Parameter | HSV-1 | HSV-2 | Acyclovir-Resistant Strains |

| IC₅₀ | 0.02 µM | 0.02 µM | Potent activity maintained |

In Vivo Studies

Preclinical studies in animal models have consistently shown the superior efficacy of pritelivir compared to standard-of-care treatments.

| Animal Model | Study Design | Key Findings |

| Murine Lethal Challenge | Mice infected with lethal doses of HSV-1 or HSV-2 were treated with pritelivir or comparator drugs. | Pritelivir significantly reduced mortality at lower doses compared to acyclovir and valacyclovir. ED₅₀ for pritelivir was 0.5 mg/kg for both HSV-1 and HSV-2, compared to 16-22 mg/kg for acyclovir and 14-17 mg/kg for valacyclovir.[1] |

| Guinea Pig Genital Herpes | Guinea pigs with established HSV-2 infection were treated to assess the impact on recurrence. | Pritelivir treatment resulted in a significant reduction in the frequency and severity of recurrent lesions compared to valacyclovir.[2] |

| Murine Herpes Simplex Encephalitis | Mice with HSV-1 or HSV-2 induced encephalitis were treated with pritelivir. | Pritelivir was effective in reducing mortality even when treatment was delayed, and showed potential for synergistic effects when combined with acyclovir.[1][3] |

Clinical Development: The PRIOH-1 Trial

The pivotal Phase 3 PRIOH-1 trial (NCT03073967) is a randomized, open-label, multicenter, comparative study designed to assess the efficacy and safety of pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[4][5][6][7][8]

PRIOH-1 Trial Design

| Parameter | Description |

| Study Phase | Phase 3 |

| Study Design | Randomized, open-label, multicenter, comparative |

| Patient Population | Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections |

| Intervention Arm | Pritelivir: 400 mg loading dose, followed by 100 mg once daily |

| Comparator Arm | Investigator's Choice: Foscarnet (intravenous), Cidofovir (intravenous or topical), or Imiquimod (topical)[5] |

| Primary Endpoint | Time to complete lesion healing |

| Trial Parts | The trial includes several parts (A, B, C, D, E, and F) to evaluate pritelivir in different subpopulations, including those with foscarnet resistance or intolerance.[5][6] |

Resistance Profile

Resistance to pritelivir is associated with specific mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[9] Notably, these mutations do not confer cross-resistance to nucleoside analogues like acyclovir, and conversely, mutations conferring acyclovir resistance do not affect the activity of pritelivir. The frequency of pritelivir resistance development appears to be low.

Experimental Protocols

Helicase-Primase Inhibition Assay (General Principles)

While specific proprietary protocols are not publicly available, a helicase-primase inhibition assay for pritelivir would generally involve the following steps:

-

Expression and Purification of the HSV Helicase-Primase Complex: The UL5, UL52, and UL8 proteins are co-expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity.

-

Substrate Preparation: A DNA substrate that mimics the viral replication fork is prepared, often with a radiolabeled or fluorescently labeled strand.

-

Assay Reaction: The purified enzyme complex, the DNA substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of pritelivir or a vehicle control.

-

Detection of Helicase Activity: The unwinding of the DNA duplex is measured by separating the single-stranded product from the double-stranded substrate (e.g., by gel electrophoresis) and quantifying the amount of product.

-

Data Analysis: The concentration of pritelivir that inhibits enzyme activity by 50% (IC₅₀) is calculated.

Plaque Reduction Assay for IC₅₀ Determination

The in vitro antiviral activity of pritelivir is typically determined using a plaque reduction assay:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a standardized amount of HSV (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agarose to limit viral spread) containing serial dilutions of pritelivir or a control.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC₅₀ Calculation: The concentration of pritelivir that reduces the number of plaques by 50% compared to the untreated control is determined.[10][11][12][13][14]

Conclusion

This compound is a promising novel antiviral agent with a distinct mechanism of action that addresses the unmet medical need for effective treatments for acyclovir-resistant HSV infections. Its potent in vitro and in vivo activity, coupled with a favorable resistance profile, positions it as a valuable therapeutic option, particularly for immunocompromised patients. The ongoing PRIOH-1 clinical trial is expected to further elucidate its clinical utility and safety in this vulnerable population. The detailed experimental methodologies outlined in this guide provide a framework for understanding the robust preclinical and clinical evaluation of this innovative antiviral compound.

References

- 1. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]

- 8. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 9. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

- 14. brieflands.com [brieflands.com]

An In-depth Guide to the Structural Basis of Pritelivir's Interaction with the Viral Helicase-Primase Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Pritelivir's inhibitory action on the herpes simplex virus (HSV) helicase-primase complex. By elucidating the precise binding mechanism, this document aims to support further research and development of novel antiviral therapeutics.

Introduction to the HSV Helicase-Primase Complex

Herpes simplex viruses (HSV-1 and HSV-2) are responsible for a wide range of human diseases.[1] Their replication is dependent on a viral-encoded machinery, distinct from host cell enzymes, making it an attractive target for antiviral drugs.[1] A central component of this machinery is the heterotrimeric helicase-primase (HP) complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication.[1][2][3] The HP complex consists of three core proteins:

-

UL5: This protein functions as the helicase, utilizing energy from NTP hydrolysis to translocate along single-stranded DNA (ssDNA) in a 5' to 3' direction, thereby unwinding the duplex DNA at the replication fork.[1][4] It belongs to the Superfamily 1 (SF1) of helicases.[1][5]

-

UL52: This subunit contains the primase activity, responsible for synthesizing short RNA primers on the unwound DNA. These primers are necessary for the initiation of DNA synthesis by the viral DNA polymerase.[1][4]

-

UL8: An accessory protein that, while lacking intrinsic catalytic activity, is crucial for the stability and optimal function of the HP complex.[3][5]

The coordinated action of these three proteins is indispensable for viral genome replication, making the HP complex a prime target for antiviral intervention.[1][2]

Pritelivir: A Novel Mechanism of Inhibition

Pritelivir (also known as BAY 57-1293) is a potent, non-nucleoside antiviral agent that represents a distinct class of helicase-primase inhibitors (HPIs).[3][6][7] Unlike traditional nucleoside analogs such as acyclovir, which target the viral DNA polymerase and require activation by the viral thymidine kinase, Pritelivir directly binds to and inactivates the HP complex.[6][8] This direct-acting mechanism has two significant advantages:

-

Activity against Resistant Strains: Pritelivir is effective against HSV strains that have developed resistance to nucleoside analogs through mutations in the thymidine kinase or DNA polymerase genes.[6][9]

-

Novel Target: It provides a therapeutic option that works through a different pathway, crucial for managing resistant infections and for potential combination therapies.

By binding to the HP complex, Pritelivir effectively "freezes" the enzyme, stalling its helicase activity and preventing the unwinding of viral DNA.[9][10] This cessation of DNA unwinding leads to a complete halt in viral replication.

Structural Basis of Pritelivir Binding

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the HSV-1 HP complex bound to a forked DNA template, both alone and in the presence of Pritelivir.[1][2][11] These studies have been pivotal in revealing the precise molecular interactions that underpin Pritelivir's inhibitory effect.

The cryo-EM structures show that Pritelivir binds to a highly specific pocket located at the interface of the UL5 helicase and the UL52 primase subunits.[1][11] This binding site is distinct from the NTP binding site used by the helicase for energy, meaning Pritelivir acts as a non-competitive inhibitor with respect to NTPs.[11]

The key interactions involve:

-

UL5 Subunit: Pritelivir forms critical contacts with residues in the 1B and 2A domains of the UL5 helicase.

-

UL52 Subunit: The inhibitor also interacts with the N-terminal domain of the UL52 primase.

By simultaneously engaging both subunits, Pritelivir acts as a "molecular glue," locking the UL5 and UL52 proteins into a conformation that is incompatible with the translocation required for DNA unwinding.[9][10] This effectively stalls the entire replication fork. The location of this binding pocket also explains the molecular basis for drug resistance, as mutations observed in Pritelivir-resistant HSV strains are located in the UL5 and UL52 genes, specifically in regions that form this inhibitor-binding cavity.[5][10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure and efficacy of Pritelivir.

| Parameter | Value | Species/System | Reference |

| Structural Data | |||

| Cryo-EM Resolution (HP-Pritelivir) | 2.80 Å | HSV-1 | [6] |

| In Vitro Efficacy | |||

| IC₅₀ vs. HSV-1 | 0.02 µM (20 nM) | Vero cells | [9][12] |

| IC₅₀ vs. HSV-2 | 0.02 µM (20 nM) | Vero cells | [9][12] |

| Mean EC₅₀ vs. HSV-1 | 0.026 µM | Clinical Isolates | [5] |

| Mean EC₅₀ vs. HSV-2 | 0.029 µM | Clinical Isolates | [5] |

| In Vivo Efficacy | |||

| ED₅₀ vs. HSV-1 | 0.5 mg/kg | Murine Lethal Challenge Model | [5][9][13] |

| ED₅₀ vs. HSV-2 | 0.5 mg/kg | Murine Lethal Challenge Model | [5][9][13] |

IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), ED₅₀ (Half-maximal effective dose)

Experimental Protocols

The structural and functional characterization of the Pritelivir-HP complex interaction relies on a series of advanced biochemical and biophysical techniques.

The production of sufficient quantities of the heterotrimeric HP complex for structural studies is achieved using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9).[11]

-

Cloning: The genes for HSV-1 UL5, UL52, and UL8 are cloned into baculovirus transfer vectors. A tag, such as a His₆-tag, may be fused to one of the subunits (e.g., UL5) to facilitate purification.[14]

-

Baculovirus Generation: Recombinant baculoviruses are generated by transfecting insect cells with the transfer vectors.

-

Protein Expression: High-titer viral stocks are used to infect large-scale cultures of insect cells. The cells are harvested after a period of incubation to allow for protein expression.

-

Purification: The cell pellet is lysed, and the soluble fraction is subjected to affinity chromatography. For a His-tagged protein, a Ni²⁺-NTA resin is used.[14] The column is washed with buffers containing agents like a histidine tetrapeptide (His₄) at an acidic pH to efficiently remove contaminants.[14] The purified complex is then eluted and may be further purified by size-exclusion chromatography to ensure homogeneity.

The high-resolution structure of the HP complex with Pritelivir was determined using single-particle cryo-EM.[1][11]

-

Complex Assembly: The purified HP complex is incubated with a forked DNA substrate and a molar excess of Pritelivir to ensure saturation of the binding site.

-

Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a thin layer of amorphous ice.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Thousands of images, each containing multiple views of the complex, are collected automatically.

-

Image Processing:

-

Particle Picking: Individual particle images are computationally selected from the micrographs.

-

2D Classification: The particles are grouped into classes based on their orientation to generate high-quality 2D averages.

-

3D Reconstruction: An initial 3D model is generated, which is then refined against the particle images to produce a high-resolution 3D density map of the complex.[6]

-

-

Model Building and Refinement: An atomic model of the HP-Pritelivir complex is built into the cryo-EM density map and refined to fit the data accurately.

Conclusion and Future Directions

The elucidation of the cryo-EM structure of the HSV helicase-primase complex bound to Pritelivir provides an unprecedented atomic-level understanding of its mechanism of inhibition.[1][11] The discovery of a druggable pocket at the interface of the UL5 and UL52 subunits offers a detailed blueprint for the rational design of next-generation HPIs. This structural knowledge can be leveraged to:

-

Develop more potent inhibitors: Design new molecules with optimized interactions within the binding pocket to enhance affinity and efficacy.

-

Combat drug resistance: Create novel inhibitors that can bind effectively to HP complexes containing resistance mutations.

-

Broaden antiviral spectrum: Use the HSV-1 structure as a template for homology modeling of HP complexes from other herpesviruses, enabling the design of broad-spectrum HPIs.

References

- 1. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]